N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H14BrNO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety
Mechanism of Action
Target of Action
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide, also known as Enamine_004159, is primarily used for its anticonvulsant activity .
Mode of Action
It is known that the compound has anticonvulsant activity, suggesting it may interact with its targets tomodulate neuronal excitability and prevent seizure activity .
Biochemical Pathways
Given its anticonvulsant activity, it is likely that the compound affects pathways related toneuronal signaling and excitability .
Result of Action
Enamine_004159 exhibits broad-spectrum anticonvulsant activity , as indicated by its effect in various seizure models . This suggests that the compound’s action results in a reduction of seizure activity and potentially an improvement in symptoms associated with conditions like epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-bromo-3-methylaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-bromo-3-methylphenyl)cyclopropanecarboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-7-10(5-6-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDGPSPUZNVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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